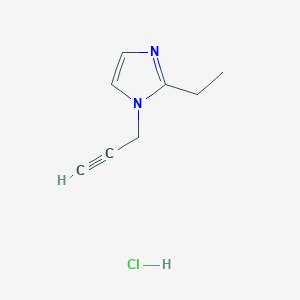
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Descripción general
Descripción
2-Ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as 2EIH, is a synthetic compound that has been widely studied for its various applications in the scientific field. 2EIH is an important chemical used in the synthesis of various drugs and other compounds. In addition, it is also used in the manufacture of polymers, plastics, and other materials. 2EIH has a variety of uses in the laboratory, such as in the synthesis of drugs, the study of biochemical and physiological effects, and the development of new materials.
Aplicaciones Científicas De Investigación
Imidazole Derivatives in Medical Research
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride belongs to the imidazole family, a class of compounds with significant implications in medical research. These compounds are versatile and have been studied for various therapeutic uses.
Fungicide and Antimycotic Applications :
- Prochloraz is an imidazole fungicide utilized in agriculture, demonstrating the chemical versatility of imidazole compounds (Chen et al., 2013).
- Sertaconazole , another imidazole derivative, has been used effectively in treating skin conditions like Pityriasis versicolor, showcasing the antifungal potential of imidazoles (Nasarre et al., 1992).
Dermatological Research :
- Imidazole compounds have been noted for their role in allergic contact dermatitis. For instance, neticonazole , a vinyl imidazole derivative, is a relatively new antifungal drug, and its implications in contact allergy were studied to understand cross-reactivity among imidazoles (Hata et al., 1997).
Metabolic and Microbial Interaction Studies :
- Imidazole propionate, a microbially produced histidine-derived metabolite, was found in higher concentrations in individuals with type 2 diabetes. Its production and interaction with the host's metabolism have been a subject of research, indicating the broad scope of imidazole-related studies in understanding metabolic diseases (Koh et al., 2018).
Toxicology and Safety Studies :
- The toxicological profile of various imidazole compounds, such as imidacloprid , has been a crucial area of research, contributing to our understanding of the safety and environmental impact of these chemicals (Shadnia & Moghaddam, 2008).
Propiedades
IUPAC Name |
2-ethyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-6-10-7-5-9-8(10)4-2;/h1,5,7H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMWHAFSQBRWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
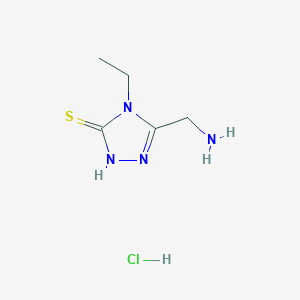

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
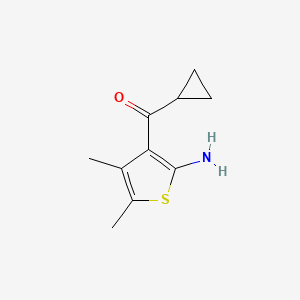
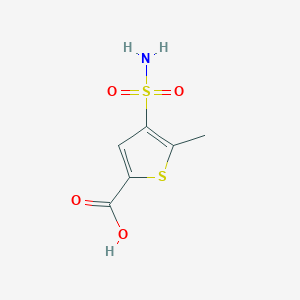


![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
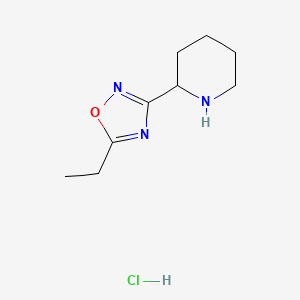
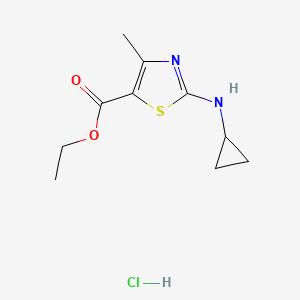
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)

![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)